5-Bromo-4-pentylpyrimidine
Description
5-Bromo-4-pentylpyrimidine (CAS: Not explicitly listed in evidence; structurally inferred) is a brominated pyrimidine derivative featuring a pentyl chain at the 4-position. While specific data on its synthesis or applications are sparse in the provided evidence, its structural analogs (e.g., 5-bromo-4-alkyl/aryl-pyrimidines) are well-documented. These compounds are typically used as intermediates in pharmaceuticals, agrochemicals, and materials science due to their reactive bromine atom and tunable substituents .
Properties
IUPAC Name |
5-bromo-4-pentylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-4-5-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKJNBADLRQINQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC=NC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650041 | |
| Record name | 5-Bromo-4-pentylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-34-7 | |
| Record name | 5-Bromo-4-pentylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-4-pentylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20650041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-pentylpyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method allows for selective bromination at the 5-position of the pyrimidine ring. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-pentylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as ethanol or toluene.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Reduction Products: Hydrogenated pyrimidine derivatives.
Scientific Research Applications
5-Bromo-4-pentylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-pentylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The bromine atom and the pentyl group contribute to its binding affinity and specificity towards these targets . The compound’s effects are mediated through pathways involving the inhibition of key enzymes and the disruption of cellular processes.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 5-Bromo-4-pentylpyrimidine with key analogs:
Key Observations:
- Substituent Effects : Alkyl chains (e.g., pentyl, cyclopropyl) enhance hydrophobicity, while electron-withdrawing groups (e.g., CF₃) increase reactivity in cross-coupling reactions .
- Thermal Stability : Higher boiling points correlate with bulky substituents (e.g., 4-methylphenyl: 343.1°C vs. cyclopropyl: 270.2°C) .
Reactivity Trends:
Biological Activity
5-Bromo-4-pentylpyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and a pentyl group at the 4-position of the pyrimidine ring. Its molecular formula is . The presence of these substituents influences its solubility, reactivity, and interaction with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes critical to the life cycles of various pathogens, including Trypanosoma brucei and Plasmodium species.
- Receptor Interaction : It may interact with receptors involved in cellular signaling pathways, potentially leading to altered cellular responses.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, showing promising results.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 12.5 μg/mL |
| Staphylococcus aureus | 25 μg/mL |
| Candida albicans | 15 μg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent.
Antiparasitic Activity
This compound has demonstrated activity against protozoan parasites. Specifically, it has been effective against:
- Trypanosoma brucei : In vitro studies reveal that it inhibits the growth of this parasite, which causes sleeping sickness.
- Plasmodium falciparum : The compound also shows antiplasmodial activity, indicating potential use in malaria treatment.
Case Studies
-
In Vitro Studies on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against various pathogens. The results indicated that the compound exhibited significant bactericidal activity, particularly against Gram-positive bacteria. -
Antiparasitic Activity Assessment :
In a separate study, the antiparasitic effects were assessed using cultured Trypanosoma brucei. The results showed a dose-dependent inhibition of parasite growth, suggesting that higher concentrations could lead to complete eradication.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates:
- Absorption : High gastrointestinal absorption.
- Distribution : Ability to penetrate the blood-brain barrier, making it a candidate for treating central nervous system infections.
- Metabolism : Metabolized primarily in the liver with potential active metabolites contributing to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
